Methyl (S)-5-[4-(Benzyloxy)-5-methoxy-2-nitrobenzoyl]-5-azaspiro[2.4]heptane-6-carboxylate
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Overview
Description
Methyl (S)-5-[4-(Benzyloxy)-5-methoxy-2-nitrobenzoyl]-5-azaspiro[24]heptane-6-carboxylate is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spirocyclic structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-5-[4-(Benzyloxy)-5-methoxy-2-nitrobenzoyl]-5-azaspiro[2.4]heptane-6-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the spirocyclic core: This step involves the cyclization of a suitable precursor to form the spirocyclic structure.
Introduction of the benzoyl group: The benzoyl group is introduced through a Friedel-Crafts acylation reaction.
Methoxylation and nitration: The methoxy and nitro groups are introduced through electrophilic aromatic substitution reactions.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of flow microreactor systems for more efficient and sustainable synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl (S)-5-[4-(Benzyloxy)-5-methoxy-2-nitrobenzoyl]-5-azaspiro[2.4]heptane-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The benzoyl group can be reduced to a benzyl alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride can be used.
Substitution: Sodium methoxide or other strong nucleophiles can be employed.
Major Products Formed
Reduction of the nitro group: Forms the corresponding amine.
Reduction of the benzoyl group: Forms the corresponding benzyl alcohol.
Substitution of the methoxy group: Forms various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl (S)-5-[4-(Benzyloxy)-5-methoxy-2-nitrobenzoyl]-5-azaspiro[2.4]heptane-6-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its interaction with biological targets.
Industrial Applications: It can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl (S)-5-[4-(Benzyloxy)-5-methoxy-2-nitrobenzoyl]-5-azaspiro[2.4]heptane-6-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The spirocyclic structure may also play a role in its binding to biological targets, influencing its pharmacological activity.
Comparison with Similar Compounds
Similar Compounds
Methyl (S)-5-[4-(Benzyloxy)-5-methoxy-2-nitrobenzoyl]-5-azaspiro[2.4]heptane-6-carboxylate: Similar compounds include other spirocyclic compounds with different substituents on the aromatic ring.
Spirocyclic Compounds: Compounds with similar spirocyclic structures but different functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and spirocyclic structure, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C23H24N2O7 |
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Molecular Weight |
440.4 g/mol |
IUPAC Name |
methyl 5-(5-methoxy-2-nitro-4-phenylmethoxybenzoyl)-5-azaspiro[2.4]heptane-6-carboxylate |
InChI |
InChI=1S/C23H24N2O7/c1-30-19-10-16(21(26)24-14-23(8-9-23)12-18(24)22(27)31-2)17(25(28)29)11-20(19)32-13-15-6-4-3-5-7-15/h3-7,10-11,18H,8-9,12-14H2,1-2H3 |
InChI Key |
ISZFGMJHGIVKKT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)N2CC3(CC3)CC2C(=O)OC)[N+](=O)[O-])OCC4=CC=CC=C4 |
Origin of Product |
United States |
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